molecular formula C21H14ClN3O B11144733 5-[(2-Chlorobenzyl)amino]-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile

5-[(2-Chlorobenzyl)amino]-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile

Cat. No.: B11144733
M. Wt: 359.8 g/mol
InChI Key: BFRBIYVJHDZWPC-UHFFFAOYSA-N
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Description

5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-(NAPHTHALEN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a naphthalene moiety, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-(NAPHTHALEN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. One common method starts with the preparation of the oxazole ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The naphthalene and chlorophenyl groups are then introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-(NAPHTHALEN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-(NAPHTHALEN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and mechanisms.

    Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism by which 5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-(NAPHTHALEN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as its role in inhibiting a particular enzyme or activating a receptor.

Comparison with Similar Compounds

Similar Compounds

    5-{[(2-BROMOPHENYL)METHYL]AMINO}-2-(NAPHTHALEN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE: Similar structure but with a bromine atom instead of chlorine.

    5-{[(2-FLUOROPHENYL)METHYL]AMINO}-2-(NAPHTHALEN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE: Similar structure but with a fluorine atom instead of chlorine.

    5-{[(2-METHYLPHENYL)METHYL]AMINO}-2-(NAPHTHALEN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE: Similar structure but with a methyl group instead of chlorine.

Uniqueness

The uniqueness of 5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-(NAPHTHALEN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, may enhance its reactivity and interaction with biological targets compared to its analogs.

Properties

Molecular Formula

C21H14ClN3O

Molecular Weight

359.8 g/mol

IUPAC Name

5-[(2-chlorophenyl)methylamino]-2-naphthalen-1-yl-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C21H14ClN3O/c22-18-11-4-2-7-15(18)13-24-21-19(12-23)25-20(26-21)17-10-5-8-14-6-1-3-9-16(14)17/h1-11,24H,13H2

InChI Key

BFRBIYVJHDZWPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NC(=C(O3)NCC4=CC=CC=C4Cl)C#N

Origin of Product

United States

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